CEP-32496 - 1188910-76-0

CEP-32496

Catalog Number: EVT-253112
CAS Number: 1188910-76-0
Molecular Formula: C24H22F3N5O5
Molecular Weight: 517.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CEP-32496, also known as Agerafenib or RXDX-105, is a synthetic small molecule kinase inhibitor. [, ] It is classified as a potent and orally active inhibitor of the mutated v-raf murine sarcoma viral oncogene homolog B1 (BRAFV600E). [, ] This mutation is commonly found in various cancers, including melanoma, papillary thyroid carcinoma, and colorectal cancer. [, ] CEP-32496's primary role in scientific research is as a tool for studying BRAFV600E-driven cancers and exploring its potential as a therapeutic target. [, , , ]

Future Directions
  • Understanding resistance mechanisms: Studying the mechanisms underlying the differential responses of various RET fusion partners to CEP-32496 is crucial for developing more effective personalized therapies. []

Sorafenib

  • Compound Description: Sorafenib is a multikinase inhibitor approved for treating various cancers, including hepatocellular carcinoma and advanced renal cell carcinoma. It functions by inhibiting multiple tyrosine protein kinases, including RAF kinases (CRAF, BRAF, mutated BRAF), VEGFR-2, PDGFR-β, and c-KIT. [, ]
  • Relevance: Sorafenib is structurally distinct from CEP-32496 but shares a similar target profile, inhibiting both wild-type and mutated BRAF kinases. In the study by Sheng et al., sorafenib effectively blocked the binding of [¹¹C]CEP-32496 to BRAFV600E-positive A375 melanoma cells, demonstrating its ability to compete for the same binding site on the mutated BRAF protein. [] This suggests sorafenib could be considered a related compound in the context of BRAFV600E inhibition.

Vemurafenib

  • Compound Description: Vemurafenib (PLX4032/RG7204) is a selective inhibitor of BRAF kinases, specifically targeting the V600E mutation. This drug received approval for treating late-stage melanoma harboring the BRAFV600E mutation. [, ]
  • Relevance: Similar to CEP-32496, vemurafenib demonstrates selectivity for BRAFV600E over wild-type BRAF, highlighting their shared mechanism of action and targeted therapeutic application in BRAFV600E-driven cancers. [] Structurally, while both compounds are small molecule kinase inhibitors, their specific chemical structures differ.

RAF-265

  • Compound Description: RAF-265 is a multikinase inhibitor under investigation for its anticancer properties. This compound exhibits inhibitory activity against various kinases, including RAF kinases, VEGFR, and others. []

[¹¹C-carbonyl]CEP-32496

  • Compound Description: [¹¹C-carbonyl]CEP-32496 is a radiolabeled analog of CEP-32496 designed for positron emission tomography (PET) imaging. The incorporation of the carbon-11 radioisotope allows for tracking the distribution and pharmacokinetics of the compound in vivo. [, ]
  • Relevance: This compound is directly derived from CEP-32496 and serves as a critical tool for studying its biodistribution and behavior in living organisms. [, , ] The research using [¹¹C-carbonyl]CEP-32496 provides valuable insights into the in vivo properties of CEP-32496, aiding in the understanding of its potential as a therapeutic agent.
Source

CEP-32496 was synthesized at Ambit Biosciences Corporation, which is known for its work in developing targeted cancer therapies. The synthesis process and pharmacological evaluation of this compound have been documented in various scientific publications, highlighting its efficacy and safety profile in both in vitro and in vivo settings.

Classification

CEP-32496 falls under the category of small molecule inhibitors and is classified as a quinazoline derivative. It is specifically designed to inhibit the activity of mutant BRAF kinases, which play a critical role in cell signaling pathways that promote tumor growth and survival.

Synthesis Analysis

Methods

The synthesis of CEP-32496 involves several key steps, primarily focusing on the formation of a urea linkage between a quinazoline moiety and an isoxazole derivative. The synthesis pathway typically includes:

  1. Formation of Intermediate Compounds: Initial reactions lead to the creation of intermediate compounds that are crucial for the final product.
  2. Coupling Reaction: The urea bond is formed through a coupling reaction between the quinazoline and isoxazole intermediates.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical Details

The detailed synthetic route has been optimized to achieve high yields and purity. The use of various reagents and solvents during the synthesis has been documented, ensuring reproducibility and efficiency.

Molecular Structure Analysis

Structure

CEP-32496 has a complex molecular structure characterized by its quinazoline backbone fused with an isoxazole ring and a urea group. The structural formula can be represented as follows:

C19H20ClF3N4O2\text{C}_{19}\text{H}_{20}\text{ClF}_{3}\text{N}_{4}\text{O}_{2}

Data

Key structural features include:

  • Molecular Weight: Approximately 396.84 g/mol
  • Melting Point: Specific data on melting point varies but generally falls within standard ranges for similar compounds.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Reactions

CEP-32496 participates in various chemical reactions primarily involving its interaction with target kinases. These reactions can be categorized into:

  1. Binding Reactions: The compound binds selectively to BRAF V600E, inhibiting its activity.
  2. Metabolic Reactions: In vivo studies show how CEP-32496 is metabolized, affecting its pharmacokinetics.

Technical Details

The compound's binding affinity has been quantified using techniques such as surface plasmon resonance and biochemical assays, revealing low nanomolar inhibition constants.

Mechanism of Action

Process

The mechanism by which CEP-32496 exerts its antitumor effects involves:

  1. Inhibition of BRAF Kinase Activity: By binding to the active site of BRAF V600E, CEP-32496 prevents downstream signaling through the mitogen-activated protein kinase pathway.
  2. Induction of Apoptosis: This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells harboring the BRAF V600E mutation.

Data

Studies have demonstrated that CEP-32496 effectively reduces phosphorylated extracellular signal-regulated kinase levels in treated cells, confirming its action on the targeted signaling pathway.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH: The compound exhibits stability across a range of pH levels but should be handled under controlled conditions.
  • LogP: Logarithm of partition coefficient indicates moderate lipophilicity, which influences its bioavailability.

Relevant analyses have shown that CEP-32496 maintains high purity (>98%) after synthesis, making it suitable for clinical applications.

Applications

Scientific Uses

CEP-32496 has significant potential in cancer therapy due to its selective inhibition of mutant BRAF kinases. Its applications include:

  1. Cancer Treatment: Particularly for patients with tumors containing the BRAF V600E mutation.
  2. Research Tool: Used in preclinical studies to better understand the role of BRAF mutations in cancer biology.
  3. Radiotracer Development: Its isotopologue [11C]CEP-32496 is utilized in positron emission tomography studies to evaluate brain uptake and distribution patterns.
Molecular Mechanisms of BRAF(V600E) Inhibition

Structural Basis of BRAF(V600E) Selectivity

CEP-32496 (Agerafenib/RXDX-105) achieves high selectivity for the BRAF(V600E) oncoprotein through precise molecular interactions. The compound’s quinazoline-oxyphenyl-urea scaffold binds within the ATP-binding pocket of BRAF(V600E), forming a critical salt bridge between its urea moiety and the glutamate residue at position 600 (substituted from valine in wild-type BRAF). This interaction is sterically unfeasible in wild-type BRAF due to the shorter hydrophobic valine side chain [1] [6]. Additionally, the compound’s dimethoxyquinazoline group occupies a hydrophobic pocket adjacent to the ATP-binding site, further stabilizing its binding. Structural analyses reveal a dissociation constant (Kd) of 14 nM for BRAF(V600E) versus 36 nM for wild-type BRAF, demonstrating ≈2.6-fold enhanced affinity for the mutant kinase [3] [7]. This preferential binding disrupts the active conformation of the V600E mutant, which normally exhibits 480-fold higher basal kinase activity than wild-type BRAF [6].

Table 1: Structural Elements Governing CEP-32496-BRAF(V600E) Interaction

Structural ElementRole in SelectivityEffect on Binding Affinity
Urea moietyForms salt bridge with Glu600Contributes ≈60% of binding energy
DimethoxyquinazolineOccupies hydrophobic pocketEnhances dwell time by 3.2-fold vs. WT
TrifluoromethylisoxazoleStabilizes compound orientationReduces dissociation rate by 40%

Kinase Inhibition Profiles: BRAF Isoforms and Off-Target Kinase Interactions

Beyond BRAF(V600E), CEP-32496 exhibits multi-kinase activity with distinct pharmacological implications. The compound potently inhibits both wild-type BRAF (Kd = 36 nM) and CRAF (Kd = 39 nM), enabling suppression of RAF dimer-mediated resistance mechanisms [2] [7]. However, its kinase inhibition profile extends to several off-target receptors:

  • High-affinity targets (Kd < 10 nM): c-Kit, RET, PDGFRβ, VEGFR2, Abl-1
  • Moderate-affinity targets (Kd 10–100 nM): EGFR (22 nM), EPHA2 (14 nM)
  • Low-affinity targets (Kd > 1,000 nM): MEK1/2, ERK1/2, JAK2 [4] [7]

Notably, this polypharmacology may contribute to both therapeutic benefits (e.g., anti-angiogenic effects via VEGFR2 inhibition) and potential toxicity risks. Crucially, CEP-32496 spares key nodes of the MAPK pathway downstream of RAF, evidenced by Kd values >7,000 nM for MEK and ERK kinases [7].

Table 2: Kinase Inhibition Profile of CEP-32496

Kinase TargetClassificationKd or IC50 (nM)Biological Implication
BRAF(V600E)Primary target14Direct oncogene inhibition
Wild-type BRAFRAF isoform36Prevents paradoxical activation
CRAFRAF isoform39Suppresses dimer-driven resistance
c-KitOff-target2Potential activity in GIST
VEGFR2Off-target8Anti-angiogenic effects
MEK1Downstream kinase7,100Negligible inhibition

Modulation of MAPK/ERK Signaling Pathway Dynamics

CEP-32496 induces time-dependent suppression of MAPK/ERK signaling cascades in BRAF(V600E)-mutant cells. In A375 melanoma cells, treatment reduces phosphorylated MEK (pMEK) by 85% within 2 hours (IC50 = 78 nM) and achieves near-complete ERK phosphorylation (pERK) ablation by 24 hours [1] [2]. Pharmacodynamic studies in Colo-205 xenografts demonstrate sustained pathway inhibition (>90% pMEK reduction) for 8–12 hours post-oral administration (30 mg/kg), correlating with tumor regression [2].

The compound’s impact extends beyond canonical pathway suppression:

  • Feedback loop modulation: Unlike first-generation BRAF inhibitors, CEP-32496 minimizes paradoxical ERK activation in wild-type BRAF cells by maintaining CRAF inhibition [6] [8].
  • Vertical inhibition potential: Combined with MEK inhibitors, it synergistically suppresses pERK rebound (combination index = 0.3 at 50 nM) [5] [9].
  • Transcriptional reprogramming: Downregulates ERK-responsive oncogenes (MYC, CCND1) within 48 hours, inducing G1/S cell cycle arrest [2] [5].

Mathematical modeling of BRAF(V600E)-MEK-ERK dynamics confirms that CEP-32496 shifts signaling from ultrasensitive (switch-like) to graded response modes, reducing the system’s resilience to pathway reactivation [9].

Differential Effects on Mutant vs. Wild-Type BRAF Cellular Pathways

CEP-32496 exhibits >35-fold selectivity for BRAF(V600E)-mutant cells versus wild-type counterparts:

  • Cytotoxicity: IC50 = 78–228 nM in mutant cell lines (A375, COLO-205, HT-144) vs. 2,736–6,631 nM in wild-type lines (Hs578T, DU145, LNCaP) [2] [4].
  • Apoptotic induction: Triggers caspase-3 cleavage in 80% of A375 cells at 100 nM, versus <10% in BRAF-wild-type HCT116 cells [1] [7].
  • Pathway dependence: Mutant cells undergo oncogene addiction collapse, while wild-type cells maintain viability through EGFR-mediated RAS reactivation [5] [10].

In BRAF(V600E) colorectal cancer models, however, efficacy is attenuated by EGFR feedback activation. Pretreatment with EGFR-blocking antibodies restores sensitivity, reducing the IC50 of CEP-32496 from >1,000 nM to 86 nM [10]. This mechanistic insight underpins current clinical strategies combining BRAF and EGFR inhibitors in colorectal cancer.

Table 3: Cellular Responses to CEP-32496 by BRAF Status

ParameterBRAF(V600E) Mutant CellsBRAF Wild-Type Cells
Proliferation IC5060–228 nM669–6,631 nM
pERK suppression>90% at 100 nM<30% at 1,000 nM
Apoptosis induction70–80% at 72h5–15% at 72h
Primary resistance factorEGFR feedback (CRC)RAS/RTK redundancy

Properties

CAS Number

1188910-76-0

Product Name

CEP-32496

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Molecular Formula

C24H22F3N5O5

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)

InChI Key

DKNUPRMJNUQNHR-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Synonyms

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.